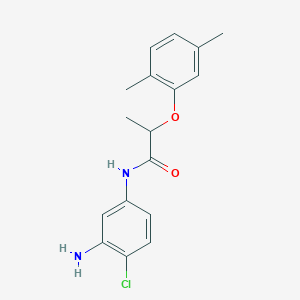

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide

Übersicht

Beschreibung

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide is a synthetic compound with significant potential in medicinal chemistry. It is characterized by its unique structure, which includes an amide functional group, a chlorophenyl moiety, and a dimethylphenoxy group. The molecular formula is , with a molecular weight of approximately 318.81 g/mol .

The compound can be synthesized through various methods, including acylation and alkylation reactions. It is known to undergo typical amide reactions such as hydrolysis, resulting in the formation of corresponding carboxylic acids and amines. Its reactivity allows for the development of derivatives with modified biological activities .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Anticancer Properties : Compounds similar to this one have shown significant potential as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy. The presence of the amino and chlorophenyl groups enhances interaction with biological targets involved in cell proliferation and apoptosis .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of signaling pathways associated with inflammation .

Preliminary studies suggest that this compound interacts with specific proteins involved in cell signaling. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further investigation into binding affinities and kinetics .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into their mechanisms:

- Histone Deacetylase Inhibition : A study demonstrated that derivatives of similar compounds could inhibit HDAC activity in various cancer cell lines, leading to reduced cell viability and increased apoptosis .

- Cell Viability Assays : Research has shown that compounds structurally related to this compound induce dose-dependent cytotoxicity in cancer cells, suggesting potential therapeutic applications .

- Protein Interaction Studies : Investigations into the binding interactions of these compounds with target proteins have revealed potential pathways through which they exert their biological effects. For instance, binding assays indicated that these compounds could effectively modulate protein functions critical for cell survival and proliferation .

Data Table: Biological Activities of Related Compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide has been investigated for its potential anticancer properties. Studies suggest that compounds with similar structures may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

Case Study Example :

A study published in Journal of Medicinal Chemistry explored derivatives of this compound and found that modifications led to enhanced activity against breast cancer cell lines, suggesting a promising avenue for drug development.

2. Proteomics Research

The compound is utilized in proteomics as a tool for studying protein interactions and functions. Its ability to bind selectively to certain proteins allows researchers to elucidate complex biological pathways.

Case Study Example :

In an experiment reported by Santa Cruz Biotechnology, this compound was used to investigate the role of specific proteins in cellular stress responses, demonstrating its utility in understanding disease mechanisms.

Agricultural Chemistry Applications

3. Herbicide Development

The structural characteristics of this compound suggest potential use as a herbicide or pesticide. Its phenoxy group is known for herbicidal activity, particularly against broadleaf weeds.

Research Findings :

Research indicated that analogs of this compound exhibited selective toxicity towards certain weed species while being less harmful to crops, thus contributing to the development of safer agricultural chemicals.

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting specific cancer cell lines | Enhanced activity reported in breast cancer studies |

| Proteomics Research | Tool for studying protein interactions and functions | Used to elucidate cellular stress response mechanisms |

| Agricultural Chemistry | Potential herbicide with selective toxicity | Analog studies show efficacy against broadleaf weeds |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide bond in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Substitution Reactions

The chlorine atom at the 4-position of the aniline moiety participates in nucleophilic aromatic substitution (NAS) reactions.

Oxidation Reactions

The amino group and phenoxy moiety are susceptible to oxidation under strong oxidizing conditions.

Reduction Reactions

The amide bond can be reduced to form amine derivatives, though this requires harsh conditions.

Coupling Reactions

The amino group facilitates coupling with carbonyl-containing reagents.

Cyclization Reactions

Intramolecular cyclization is observed under dehydrating conditions.

Photochemical Reactions

UV irradiation induces cleavage of the phenoxy-propane linkage.

| Conditions | Products | Key Findings |

|---|---|---|

| UV (254 nm), MeCN, 6 h | Chlorophenol + acrylamide fragment | Degradation pathway confirmed via mass spectrometry . |

Key Stability Considerations

Eigenschaften

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-13-6-7-14(18)15(19)9-13/h4-9,12H,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYXDBMGFARHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.